N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine
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Overview
Description
N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyrimidine ring.
Substitution: Substitution of the hydrogen atoms with fluorophenyl and oxolan-2-ylmethyl groups.
Amidation: Formation of the triamine structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulation of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-N-(3-chlorophenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
- 4-N-(3-bromophenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine
Uniqueness
The presence of the fluorophenyl group in N4-(3-fluorophenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine may confer unique properties such as increased metabolic stability or altered binding affinity to biological targets compared to its chlorophenyl or bromophenyl analogs.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O3/c16-9-3-1-4-10(7-9)19-14-12(22(23)24)13(17)20-15(21-14)18-8-11-5-2-6-25-11/h1,3-4,7,11H,2,5-6,8H2,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIAACZCCBHZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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